

N,N-Dimethyl-tert-butylamine: A Technical Reference Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|---------------------------------|
| Compound Name: | 2-Propanamine, N,N,2-trimethyl- |
| CAS No.: | 918-02-5 |
| Cat. No.: | B1294492 |

[Get Quote](#)

Executive Summary

N,N-Dimethyl-tert-butylamine (CAS 918-02-5) is a sterically hindered tertiary amine utilized primarily as a base, catalyst, and ligand in organic synthesis and coordination chemistry.^{[1][2]} Its unique structural motif—combining a bulky tert-butyl group with two methyl groups—imparts specific physicochemical properties that distinguish it from common aliphatic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). This guide provides a definitive compilation of its physical constants, spectroscopic signatures, and synthesis protocols to support precise experimental design in drug development and material science.

Chemical Identity & Structural Analysis^{[3][4]}

| Parameter | Value |
|---------------------|--|
| IUPAC Name | N,N-Dimethyl-2-methylpropan-2-amine |
| Common Synonyms | N,N-Dimethyl-tert-butylamine; N-tert-Butyl-dimethylamine |
| CAS Registry Number | 918-02-5 |
| Molecular Formula | C ₆ H ₁₅ N |
| Molecular Weight | 101.19 g/mol |
| SMILES | CN(C)C(C)(C)C |
| InChI Key | OXQMIXBVXHWDPX-UHFFFAOYSA-N |

Structural Insight

The molecule features a nitrogen atom bonded to two methyl groups and one tert-butyl group. The tert-butyl moiety introduces significant steric bulk, which reduces the nucleophilicity of the nitrogen center compared to trimethylamine, while maintaining high basicity. This makes it a valuable reagent for selective deprotonations where nucleophilic attack by the amine must be minimized.

Physical & Thermodynamic Constants

The following data represents the consensus of experimental values derived from standard chemical databases and safety data sheets.

| Property | Value | Condition / Note |
|----------------------|--------------------|-------------------------------------|
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 89.6 – 89.9 °C | @ 760 mmHg (Atmospheric) |
| Melting Point | -90 °C | |
| Density | 0.739 – 0.750 g/mL | @ 20 °C |
| Refractive Index () | 1.4065 – 1.4085 | @ 20 °C |
| Flash Point | -5 °C (Closed Cup) | Highly Flammable |
| Vapor Pressure | ~53 hPa | @ 25 °C (Estimated) |
| pKa (Conjugate Acid) | 9.99 ± 0.50 | Predicted/Estimated* |
| LogP (Octanol/Water) | 1.35 | Lipophilic |
| Solubility | Soluble | Organic solvents (EtOH, Ether, DCM) |

*Note on pKa: While primary tert-butylamine has a pKa of ~10.68, the dimethylation typically lowers the pKa slightly due to steric inhibition of solvation of the ammonium cation. The value of ~10.0 is a robust working estimate for aqueous systems.

Spectroscopic Signature (NMR)[4]

For verification of purity during synthesis or commercial sourcing, the Proton Nuclear Magnetic Resonance (

¹H NMR) spectrum is the primary analytical tool.

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (

0.00 ppm)

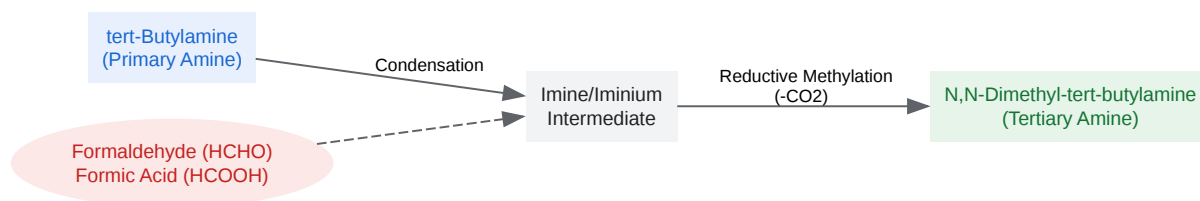
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
|--------------|--------------|-------------|------------|---------------------|
| 1.08 | Singlet (s) | 9H | | tert-Butyl protons |
| 2.18 | Singlet (s) | 6H | | N-Methyl protons |

Interpretation: The spectrum is highly distinct, featuring only two singlets. The lack of splitting (coupling) confirms the quaternary carbon of the tert-butyl group isolates the methyl protons from the nitrogen-bound methyls.

Synthesis & Purification Protocol

While commercially available, in situ preparation or purification is often required for sensitive catalytic applications. The most reliable route is the Eschweiler-Clarke Methylation of tert-butylamine.

Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Eschweiler-Clarke reductive methylation pathway converting primary tert-butylamine to the dimethyl tertiary amine.

Experimental Protocol

Objective: Synthesis of N,N-Dimethyl-tert-butylamine via reductive methylation.

- Reagent Setup:
 - Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

- Caution: Formic acid and Formaldehyde are corrosive and toxic. Work in a fume hood.
- Addition:
 - Charge tert-butylamine (0.1 mol, 7.3 g) into the flask.
 - Cool to 0°C in an ice bath.
 - Slowly add Formic acid (98%, 0.5 mol) followed by Formaldehyde (37% aq., 0.25 mol). The excess is necessary to drive the reaction to the tertiary amine.
- Reflux:
 - Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates reaction progress.
- Work-up:
 - Cool to room temperature.
 - Acidify with dilute HCl (if not already acidic) and wash with diethyl ether to remove non-basic impurities.
 - Basify the aqueous layer with NaOH pellets (to pH > 12) to liberate the free amine.
 - Extract the free amine into Diethyl Ether (3 x 50 mL).
- Purification:
 - Dry the combined organic layers over anhydrous MgSO₄ or KOH pellets.
 - Filter and remove solvent via rotary evaporation (carefully, as product BP is 89°C).
 - Distillation: Distill the residue at atmospheric pressure. Collect the fraction boiling at 89–90°C.

Chemical Properties & Reactivity[2][4][8]

Basicity & Sterics

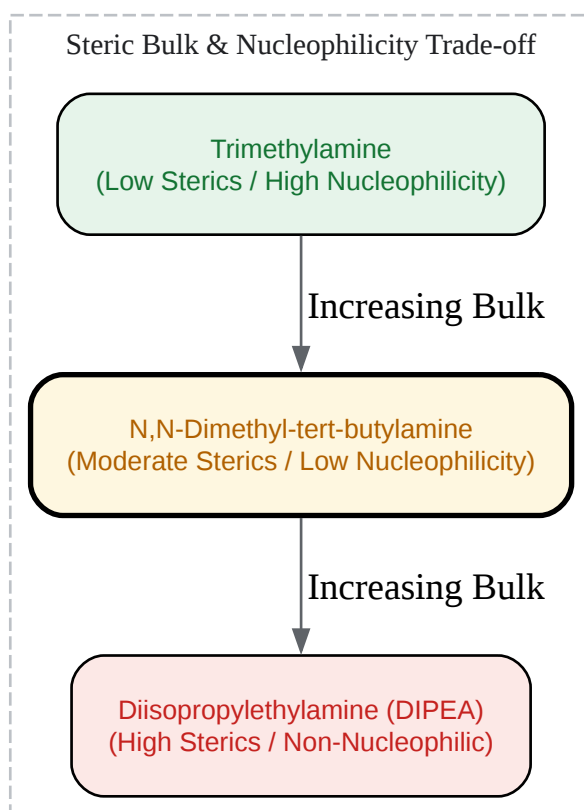
N,N-Dimethyl-tert-butylamine occupies a "Goldilocks" zone in steric hindrance:

- More Hindered than: Trimethylamine (), Triethylamine ().
- Less Hindered than: Diisopropylethylamine (DIPEA) or Di-tert-butylamine.

This steric profile makes it an excellent choice for:

- Scavenging Acids: It neutralizes acid byproducts (e.g., HCl) without competing as a nucleophile in alkylation reactions.
- Ligand Systems: It forms complexes with transition metals where the tert-butyl group provides a protective umbrella, stabilizing low-coordinate metal centers.

Comparative Steric Hierarchy



[Click to download full resolution via product page](#)

Figure 2: Hierarchical classification of amine bases based on steric hindrance.

Handling, Safety & Storage

Hazard Classification (GHS):

- H225: Highly flammable liquid and vapor.
- H301: Toxic if swallowed.
- H314: Causes severe skin burns and eye damage.

Storage Protocols:

- Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation and moisture absorption.
- Segregation: Keep away from oxidizing agents, acids, and acid anhydrides.
- Container: Tightly sealed glass or stainless steel containers in a flammables cabinet.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70190, N,N-Dimethyl-tert-butylamine. Retrieved from [[Link](#)]
- Clarke, H. T., et al. (1933). The Preparation of Secondary and Tertiary Amines by the Eschweiler-Clarke Reaction. Journal of the American Chemical Society. (Foundational reference for the synthesis protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. leapchem.com \[leapchem.com\]](#)
- To cite this document: BenchChem. [N,N-Dimethyl-tert-butylamine: A Technical Reference Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294492/docs#n-n-dimethyl-tert-butylamine-a-technical-reference-guide\]](https://www.benchchem.com/product/b1294492/docs#n-n-dimethyl-tert-butylamine-a-technical-reference-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

